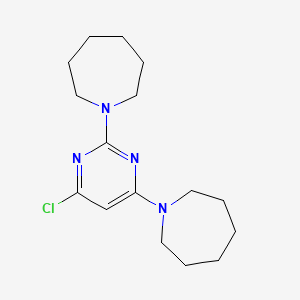
1-(4-Chlorobenzoyl)-4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)-4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzoyl group and a chlorophenylthio group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chlorobenzoyl chloride with 4-chlorothiophenol in the presence of a base to form the intermediate 4-chlorobenzoyl-4-chlorophenylthio compound. This intermediate is then reacted with 3,5-dimethylpyrazole under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)-4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl or chlorophenylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorobenzoyl)-4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-Chlorobenzoyl)-4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole include other pyrazole derivatives with different substituents, such as:
- 1-(4-Methylbenzoyl)-4-((4-methylphenyl)thio)-3,5-dimethyl-1H-pyrazole
- 1-(4-Fluorobenzoyl)-4-((4-fluorophenyl)thio)-3,5-dimethyl-1H-pyrazole
- 1-(4-Bromobenzoyl)-4-((4-bromophenyl)thio)-3,5-dimethyl-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14Cl2N2OS |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-11-17(24-16-9-7-15(20)8-10-16)12(2)22(21-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3 |
InChI Key |
HSEHBTCEGONKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662925.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11662928.png)
![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11662940.png)
![N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11662946.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B11662948.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11662953.png)
![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662962.png)
![(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662974.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662980.png)
![2-{2-[(Z)-[(2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid](/img/structure/B11662984.png)

![5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11662993.png)
![Ethyl 4-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]piperazine-1-carboxylate](/img/structure/B11663003.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)
